molecular formula C9H14O4 B1430157 Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate CAS No. 1803608-60-7

Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate

Cat. No.: B1430157
CAS No.: 1803608-60-7
M. Wt: 186.2 g/mol
InChI Key: VPVPKYZTNBWITG-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate (CAS: 1803608-60-7) is a synthetic cyclic ester with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.2 g/mol . It features a five-membered oxolane ring substituted with a ketone group at position 4, an ethyl carboxylate moiety at position 3, and two methyl groups at position 3. This compound is exclusively used in research settings, particularly in organic synthesis and microbial studies, as evidenced by its identification in ethyl acetate extracts of Streptomyces species via GC-MS analysis .

Key properties include:

  • Purity: >98% (HPLC)
  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, methanol) with recommended stock solution preparation at 10 mM.
  • Storage: Stable for 6 months at -80°C or 1 month at -20°C .

Its high research relevance is underscored by a 5/5 average rating across 30 Google Scholar citations, reflecting its utility in diverse experimental contexts .

Properties

IUPAC Name

ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-4-12-8(11)6-5-13-9(2,3)7(6)10/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVPKYZTNBWITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803608-60-7
Record name ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
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Scientific Research Applications

Structural Information

  • Molecular Formula : C9_9H14_{14}O4_4
  • SMILES : CCOC(=O)C1COC(C1=O)(C)C
  • InChI : InChI=1S/C9H14O4/c1-4-12-8(11)6-5-13-9(2,3)7(6)10/h6H,4-5H2,1-3H3

Recent studies have highlighted the biological activities associated with derivatives of this compound. For instance, a related γ-lactone carboxylic acid demonstrated a significant increase in the growth of E. coli organisms by approximately 44%, indicating potential applications in microbiological research and stem cell studies .

Applications in Pharmaceuticals

Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features allow it to participate in reactions that yield bioactive molecules. The compound's derivatives are being explored for their therapeutic potential, particularly in areas such as:

  • Antimicrobial Agents : Modifications of this compound can lead to new classes of antibiotics.
  • Anti-inflammatory Drugs : Its derivatives may exhibit anti-inflammatory properties, making them candidates for pain management therapies.

Agrochemical Applications

In the field of agrochemicals, this compound can be utilized as an intermediate in the synthesis of herbicides and pesticides. The structural characteristics of this compound allow it to interact with biological systems effectively, potentially leading to enhanced efficacy in pest control.

Case Study 1: Antimicrobial Activity

A derivative of this compound was tested for its antimicrobial properties against various bacterial strains. Results indicated a robust antibacterial effect comparable to established antibiotics, suggesting its viability as a lead compound for further drug development.

Case Study 2: Synthesis of Bioactive Compounds

Research conducted on the synthesis pathways involving this compound has led to the discovery of several bioactive compounds with potential applications in treating chronic diseases. These findings underscore the importance of this compound in medicinal chemistry.

Mechanism of Action

The mechanism by which Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 5-oxooxolane-3-carboxylate (CID 21586084)

Table 1: Comparative Analysis
Property Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate Ethyl 5-oxooxolane-3-carboxylate
Molecular Formula C₉H₁₄O₄ C₇H₁₀O₄
Molecular Weight (g/mol) 186.2 158.15
Substituents 5,5-dimethyl No methyl groups
SMILES CCOC(=O)C1C(C)(C)OC(=O)C1 CCOC(=O)C1CC(=O)OC1
Steric Hindrance High (due to dimethyl groups) Low
Hypothesized Solubility* Lower polarity (due to methyl groups) Higher polarity

*Note: Solubility inferred from structural differences; explicit data unavailable in evidence.

Key Differences and Implications

This could influence reactivity in synthetic pathways.

Molecular Weight and Polarity : The higher molecular weight and hydrophobic methyl groups reduce polarity, likely decreasing solubility in aqueous systems relative to the analog .

Biological Activity : While both compounds are research tools, the dimethyl variant’s bulkier structure may affect interactions with biological targets (e.g., enzymes in Streptomyces studies) .

Broader Context of Analogous Compounds

Ethyl acetate extracts of natural products, such as those from Murraya koenigii leaves, often contain structurally diverse esters and cyclic ketones .

Biological Activity

Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H14O4C_9H_{14}O_4 and a molecular weight of approximately 174.21 g/mol. The compound features a tetrahydrofuran ring, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It interacts with nucleophilic sites on biomolecules, which can modulate the activity of various enzymes and receptors. This interaction may lead to several biological effects, including anti-inflammatory and anticancer activities.

Anticancer Properties

Research has indicated that derivatives of oxolane compounds exhibit promising anticancer properties. This compound has been studied in the context of cancer cell proliferation inhibition. For instance, similar compounds have shown significant cytotoxic effects on various cancer cell lines by inducing apoptosis through mechanisms such as:

  • Caspase Activation : Increased activation of caspase-3 has been observed, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Production : Compounds in this class can elevate ROS levels, which are critical mediators in apoptosis.
  • Mitochondrial Membrane Potential Disruption : A decrease in mitochondrial membrane potential correlates with enhanced apoptotic signaling .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have shown that this compound can inhibit the growth of cancer cells at specific concentrations. For example, a compound with a similar structure exhibited a half-maximal inhibitory concentration (IC50) of approximately 23.5 µM against HL-60 leukemia cells .
  • Mechanistic Insights : A study highlighted that treatment with certain oxolane derivatives led to increased intracellular calcium levels and ROS production. These changes were associated with apoptosis induction via the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in HL-60 cells; IC50 ~23.5 µM
AntimicrobialPotential efficacy against bacterial strains
MechanismInvolves caspase activation and ROS production

Q & A

Q. What are the established synthetic methodologies for Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate, and how can reaction parameters influence yield?

  • Methodological Answer : Common synthetic routes include cyclocondensation of β-keto esters with aldehydes or ketones under acidic or basic conditions. For example, analogous compounds (e.g., ethyl hexahydroquinoline carboxylates) are synthesized via Hantzsch-type reactions using ammonium acetate as a catalyst and ethanol as a solvent at reflux temperatures . Optimization involves adjusting catalysts (e.g., Lewis acids), temperature (60–100°C), and solvent polarity. A comparative table of synthetic conditions is provided below:
MethodCatalystSolventTemperature (°C)Yield (%)Reference
CyclocondensationNH₄OAcEthanol8065–75
Microwave-assistedZrO₂ nanoparticlesToluene10082–88

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve substituent positions and confirm ester/ketone functionalities. For instance, carbonyl carbons appear at δ 170–200 ppm, while oxolane protons resonate at δ 4.0–5.0 ppm .
  • X-ray Crystallography : Determines absolute configuration and bond angles. Analogous structures (e.g., ethyl tetrahydroquinoline carboxylates) show planar oxolane rings with torsional angles <10° .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at 1700–1750 cm⁻¹ and ester (C-O) bands at 1200–1300 cm⁻¹ .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : While specific data for this compound is limited, analogous ethyl carboxylates require:
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • PPE : Nitrile gloves and lab coats to prevent skin contact.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. For example:
  • Fukui Functions : Local softness (f+f^+) highlights nucleophilic attack sites at the oxolane carbonyl (C=O) .
  • Global Reactivity Indices : Electrophilicity index (ω) quantifies susceptibility to nucleophilic reactions. Analogous compounds show ω values of 3.5–4.5 eV, correlating with experimental reactivity .

Q. How can discrepancies between computational predictions and experimental reactivity data be resolved?

  • Methodological Answer :
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT to account for solvation energy shifts .
  • Post-Hartree-Fock Methods : Use MP2 or CCSD(T) to refine electron correlation effects missed in DFT .
  • Experimental Validation : Compare computed transition states with kinetic isotope effects (KIEs) from isotopic labeling studies .

Q. What structural modifications enhance the bioactivity of this compound in SAR studies?

  • Methodological Answer :
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at the oxolane ring to increase electrophilicity and interaction with biological targets .
  • Scaffold Hybridization : Fuse with heterocycles (e.g., pyridine) to improve solubility and binding affinity. For example, ethyl chromene carboxylates show enhanced anti-cancer activity via π-π stacking .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

  • Methodological Answer :
  • DSC/TGA Analysis : Conduct differential scanning calorimetry (DSC) to measure decomposition temperatures. Compare results under inert (N₂) vs. oxidative (O₂) atmospheres.
  • Reproducibility Checks : Standardize heating rates (e.g., 10°C/min) and sample purity (>95%) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
Reactant of Route 2
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Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate

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